molecular formula C34H35N3O7 B1662885 Dofequidar fumarate

Dofequidar fumarate

カタログ番号: B1662885
分子量: 597.7 g/mol
InChIキー: QIAVTDQTRFYXSD-WLHGVMLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フマル酸ドフェキダルは、多剤耐性修飾特性で知られる合成キノリン誘導体です。 主に、癌細胞からのこれらの薬剤の流出を阻害することによって化学療法剤の有効性を高めるために、癌治療に使用されます .

準備方法

合成経路および反応条件

フマル酸ドフェキダルは、キノリン誘導体とピペラジンおよびジフェニルアセチルクロリドとの反応を含む多段階プロセスによって合成されます。 反応条件は通常、目的の生成物の形成を促進するために有機溶媒と触媒の使用を伴います .

工業生産方法

フマル酸ドフェキダルの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、最終製品の一貫性と有効性を維持するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類

フマル酸ドフェキダルは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。 反応条件は、所望の変換に応じて異なります .

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなキノリン誘導体とピペラジン化合物があり、これらはフマル酸ドフェキダルのコア構造を保持しながら、異なる化学的性質を示します .

科学研究への応用

フマル酸ドフェキダルは、以下を含む幅広い科学研究への応用があります。

    化学: 多剤耐性メカニズムを研究するためのモデル化合物として使用されます。

    生物学: 細胞外流出ポンプや薬物トランスポーターに対するその効果について調査されています。

    医学: 癌細胞からの薬物の流出を阻害することによって化学療法剤の有効性を高めるために、癌治療に適用されます。

    産業: 新しい薬物や治療薬の開発に使用されています.

科学的研究の応用

Key Applications

  • Reversal of Multidrug Resistance
    • Dofequidar fumarate has shown potent activity in reversing MDR in several preclinical models. In studies involving vincristine-resistant P388/VCR and Adriamycin-resistant P388/ADM cell lines, dofequidar effectively restored sensitivity to these chemotherapeutics at concentrations as low as 1 μM .
  • Combination Therapy
    • In vivo studies have demonstrated that combining dofequidar with other chemotherapeutics such as docetaxel significantly inhibits tumor growth. For instance, in mouse models bearing HCT-15 xenografts, this combination therapy resulted in remarkable tumor growth suppression .
  • Targeting Cancer Stem Cells
    • Dofequidar has been reported to sensitize cancer stem-like side population (SP) cells to chemotherapy by inhibiting ABCG2/BCRP-mediated drug export. This action is crucial as SP cells are often implicated in tumor initiation and relapse due to their inherent drug resistance .
  • Clinical Trials and Efficacy
    • Phase III clinical trials have indicated that dofequidar is effective in patients who have not received prior chemotherapy, suggesting its potential as a first-line agent in overcoming MDR .

Data Summary

Application Details
Reversal of MDREffective at low concentrations (1 μM) in various resistant cell lines .
Combination TherapyEnhances efficacy of docetaxel and other drugs in vivo .
Targeting Cancer Stem CellsInhibits ABCG2/BCRP, increasing sensitivity to chemotherapy in SP cells .
Clinical TrialsDemonstrated efficacy in untreated patients during Phase III trials .

Case Studies

  • In Vitro Studies : Research showed that dofequidar significantly reduced the viability of K562/ADM cells resistant to doxorubicin when combined with the chemotherapeutic agent, highlighting its potential in clinical settings where patients exhibit MDR .
  • In Vivo Models : In a study involving MCF-7/ADM-bearing mice, dofequidar was able to reverse drug resistance effectively, allowing for improved outcomes with standard chemotherapy regimens .

作用機序

フマル酸ドフェキダルは、膜貫通型P-糖タンパク質外流ポンプの薬物結合部位に結合することでその効果を発揮します。この結合は、癌細胞からの化学療法薬の流出を阻害し、細胞内薬物濃度を高め、細胞毒性を高めます。 関連する分子標的としては、P-糖タンパク質外流ポンプやその他の関連するトランスポーターなどがあります .

類似化合物の比較

類似化合物

    ベラパミル: 化学療法剤の有効性を高めるために使用される別のP-糖タンパク質阻害剤。

    キニジン: 同様の多剤耐性修飾特性を持つキノリン誘導体。

    シクロスポリン: 薬物流出ポンプも阻害する免疫抑制剤.

フマル酸ドフェキダルの独自性

フマル酸ドフェキダルは、P-糖タンパク質外流ポンプの阻害における高い特異性と効力によってユニークです。 この特異性により、他の類似化合物と比較して、癌細胞における多剤耐性のより効果的な逆転が可能になります .

類似化合物との比較

Similar Compounds

Uniqueness of Dofequidar Fumarate

This compound is unique due to its high specificity and potency in inhibiting the P-glycoprotein efflux pump. This specificity allows for more effective reversal of multidrug resistance in cancer cells compared to other similar compounds .

生物活性

Dofequidar fumarate, also known as MS-209, is an orally active quinoline compound that has garnered attention for its potential to reverse multidrug resistance (MDR) in cancer cells. This compound primarily acts by inhibiting ATP-binding cassette (ABC) transporters, specifically ABCB1/P-glycoprotein (P-gp) and ABCG2/Breast Cancer Resistance Protein (BCRP), which are key players in the efflux of chemotherapeutic agents from cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound's primary mechanism involves the inhibition of drug efflux pumps that contribute to MDR. The following points summarize its actions:

  • Inhibition of ABC Transporters : Dofequidar effectively inhibits both ABCB1/P-gp and ABCG2/BCRP, leading to increased retention of chemotherapeutic drugs within cancer cells and enhanced sensitivity to these agents .
  • Impact on Cancer Stem Cells (CSCs) : Research indicates that dofequidar preferentially targets cancer stem-like side population (SP) cells, which are often resistant to conventional therapies. By inhibiting drug export in these cells, dofequidar reduces their viability and enhances the effectiveness of anticancer drugs .

Efficacy in Clinical Trials

Dofequidar has been evaluated in various clinical settings, particularly for breast cancer and other malignancies resistant to standard treatments:

  • Phase III Trials : In trials involving patients who had not received prior therapy, dofequidar demonstrated a relative improvement in response rates when combined with traditional chemotherapy regimens such as cyclophosphamide, doxorubicin, and fluorouracil (CAF). Although statistical significance was not achieved across all patients, subgroup analyses indicated improved progression-free survival for those receiving dofequidar .
  • Combination Therapies : Dofequidar has shown enhanced efficacy when used in combination with other chemotherapeutic agents. For instance, it significantly improved the antitumor effects of irinotecan (CPT-11) and docetaxel in preclinical models .

Research Findings

Several studies have elucidated the biological activity of this compound:

StudyFindings
Katayama et al. (2009)Dofequidar sensitized SP cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. It reduced cell numbers in SP fractions and reversed MDR in xenografted models .
AACR Abstract (2009)Confirmed that dofequidar inhibited drug efflux and increased sensitivity to anticancer agents in various cancer cell lines. The compound was effective at concentrations achievable in plasma without significant toxicity .
BioCrick DataReported IC50 values indicating potent reversal of drug resistance at low concentrations (3 µM), supporting its potential as a therapeutic agent against MDR .

Case Studies

Case studies illustrate the clinical relevance of dofequidar:

  • Breast Cancer : In a cohort treated with dofequidar plus CAF, patients exhibited improved outcomes compared to those receiving CAF alone. The study highlighted the potential for dofequidar to enhance treatment efficacy in previously untreated populations .
  • Osteosarcoma : Dofequidar was shown to enhance the efficacy of cisplatin in osteosarcoma models, suggesting its role in overcoming resistance mechanisms associated with P-gp overexpression .

特性

IUPAC Name

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAVTDQTRFYXSD-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dofequidar fumarate
Reactant of Route 2
Dofequidar fumarate
Reactant of Route 3
Reactant of Route 3
Dofequidar fumarate
Reactant of Route 4
Reactant of Route 4
Dofequidar fumarate
Reactant of Route 5
Reactant of Route 5
Dofequidar fumarate
Reactant of Route 6
Dofequidar fumarate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。